molecular formula C7H7NS B6232613 4-ethynyl-3,5-dimethyl-1,2-thiazole CAS No. 2384541-72-2

4-ethynyl-3,5-dimethyl-1,2-thiazole

Cat. No. B6232613
CAS RN: 2384541-72-2
M. Wt: 137.2
InChI Key:
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Description

“4-ethynyl-3,5-dimethyl-1,2-thiazole” is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of hydrazonoyl halides as precursors . For instance, a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .

Mechanism of Action

Thiazole-based compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism . They have shown promising antibacterial and antioxidant activities .

Future Directions

Thiazole-based compounds have shown promising results in various biological activities, suggesting their potential in medicinal chemistry . Future research could focus on exploring more about their biological activities and developing efficient methods for their synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-3,5-dimethyl-1,2-thiazole involves the reaction of 3,5-dimethyl-1,2-thiazole with an ethynylating agent.", "Starting Materials": [ "3,5-dimethyl-1,2-thiazole", "Ethynylating agent (e.g. ethynyltrimethylsilane, ethynylmagnesium bromide)" ], "Reaction": [ "Add the ethynylating agent dropwise to a solution of 3,5-dimethyl-1,2-thiazole in anhydrous ether or THF at -78°C to 0°C under an inert atmosphere.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

2384541-72-2

Molecular Formula

C7H7NS

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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